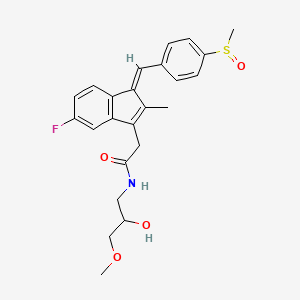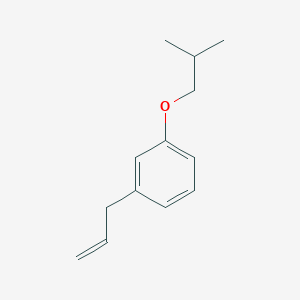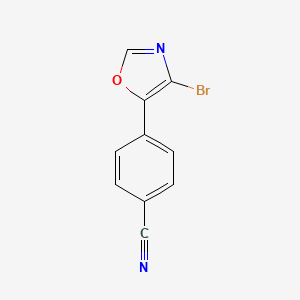
1,3-Dimethylacridine-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylacridine-9(10H)-one is an organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of an acridine core with two methyl groups at positions 1 and 3, and a ketone group at position 9.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylacridine-9(10H)-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylanthranilic acid derivatives under acidic conditions. The reaction typically requires a strong acid, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Another method involves the condensation of 2-aminoacetophenone with formaldehyde and subsequent cyclization. This reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The starting materials are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield and purity. After the reaction is complete, the product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,3-Dimethylacridine-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1,3-dimethylacridine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,3-Dimethylacridine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,3-Dimethylacridine-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1,3-Dimethylacridine-9(10H)-one depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to various biological effects. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer research, as it can disrupt DNA replication and transcription processes.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of 1,3-Dimethylacridine-9(10H)-one, known for its wide range of applications.
9,10-Dihydro-9,9-dimethylacridine: A similar compound with a reduced acridine core.
1,3-Dimethylacridine: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both methyl groups and a ketone functional group, which imparts distinct chemical reactivity and potential biological activity
特性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
1,3-dimethyl-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO/c1-9-7-10(2)14-13(8-9)16-12-6-4-3-5-11(12)15(14)17/h3-8H,1-2H3,(H,16,17) |
InChIキー |
NRODHQKBDDFDLE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)NC3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)


![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)


![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)

![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)

![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12634481.png)


